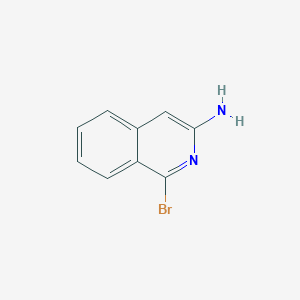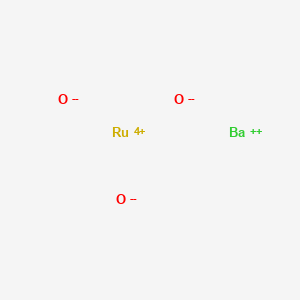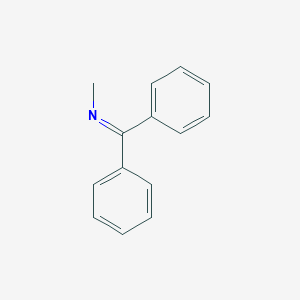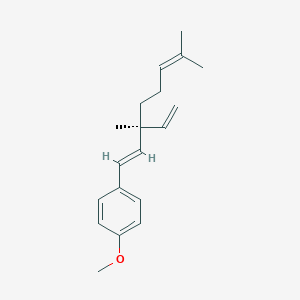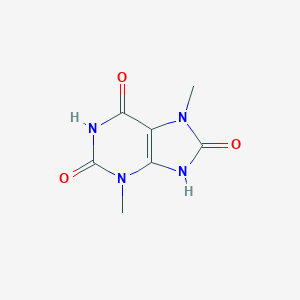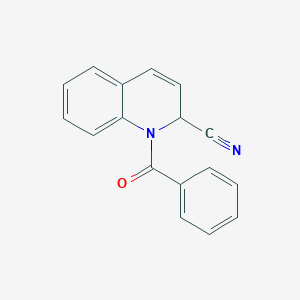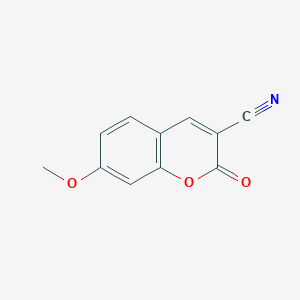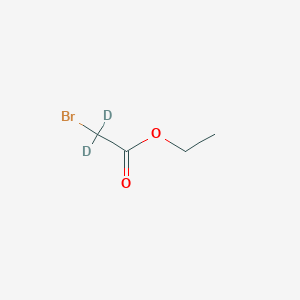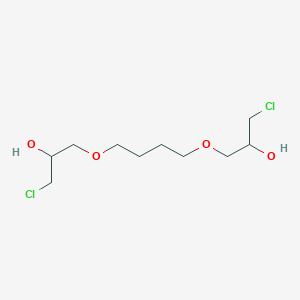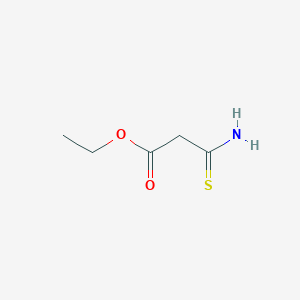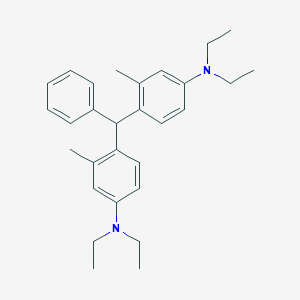
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-
描述
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-], commonly known as DPM, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline, a colorless and oily liquid that is used in the production of dyes, plastics, and other chemicals. DPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-69°C. It is a versatile compound that has various applications in the field of science.
作用机制
DPM is a chelating agent that can bind to metal ions, such as copper and nickel, through its two nitrogen atoms. This property makes it useful in coordination chemistry, where it can be used to synthesize metal complexes. DPM can also act as a stabilizer in polymer chemistry by forming complexes with metal ions that would otherwise catalyze the degradation of polymers.
生化和生理效应
DPM has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
实验室实验的优点和局限性
One advantage of using DPM in lab experiments is its ability to form stable complexes with metal ions, which can be useful in studying coordination chemistry and polymer chemistry. However, one limitation of using DPM is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the use of DPM in scientific research. One potential application is in the development of new metal complexes for use in catalysis and other chemical reactions. Another potential application is in the study of the mechanism of action of enzymes and proteins, particularly those involved in the breakdown of acetylcholine in the nervous system. Additionally, DPM could be used as a stabilizer in the production of new polymers with improved properties.
科学研究应用
DPM has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. It has also been used as a model compound for studying the mechanism of action of certain enzymes and proteins.
属性
CAS 编号 |
15008-36-3 |
|---|---|
产品名称 |
Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- |
分子式 |
C29H38N2 |
分子量 |
414.6 g/mol |
IUPAC 名称 |
4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3 |
InChI 键 |
XXWVEJFXXLLAIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C |
其他 CAS 编号 |
15008-36-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
